2-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-5-6-12(16-2)10(8-9)13-11(15)4-3-7-14-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOHSBNDMMNZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682771 | |
| Record name | 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-74-2 | |
| Record name | 3-Pyridinol, 2-(2-methoxy-5-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization Techniques for 2 2 Methoxy 5 Methylphenyl Pyridin 3 Ol
Spectroscopic Analysis Methodologies
Spectroscopy is a cornerstone for the structural determination of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for assigning the structure of 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol.
In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons. The expected spectrum of this compound would show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, typically in the downfield region. The chemical shifts and coupling patterns (singlets, doublets, triplets) of these aromatic protons would be crucial for determining the substitution pattern. Furthermore, two distinct singlets would be anticipated in the upfield region, corresponding to the protons of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. The broadness and chemical shift of the hydroxyl (-OH) proton signal can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. For this compound, this would include separate signals for each carbon in the pyridine and phenyl rings, as well as for the methoxy and methyl carbons. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms would appear significantly downfield. While specific experimental data from the searched literature is not available, the expected chemical shifts can be predicted based on the known effects of the substituent groups.
Table 1: Expected NMR Data Types for this compound
| Technique | Information Obtained | Expected Features |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for aromatic, hydroxyl, methoxy, and methyl protons. |
| ¹³C NMR | Carbon skeleton framework | Signals for each unique carbon atom in the aromatic rings and substituent groups. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These methods are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, a broad absorption band would be expected in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1650-1400 cm⁻¹ region. researchgate.net Strong absorptions corresponding to the C-O stretching of the ether and phenol (B47542) functionalities would also be present, likely in the 1260-1000 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations usually produce strong and sharp signals, aiding in the analysis of the skeletal structure. researchgate.net
Table 2: Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (Broad) |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Methyl/Methoxy | C-H Stretch | 2980 - 2850 |
| Pyridine/Phenyl Rings | C=C and C=N Stretch | 1650 - 1400 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₃NO₂).
The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. Upon ionization, the molecular ion (M⁺) can undergo fragmentation to produce smaller, characteristic ions. For this compound, likely fragmentation pathways could involve the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a carbon monoxide (CO) molecule, or cleavage at the bond connecting the phenyl and pyridine rings. Studying these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
X-ray Crystallography for Solid-State Molecular Architecture Determination
When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.
Tautomerism and Isomerism Studies in Pyridin-3-ol Systems
The phenomenon of tautomerism is a critical consideration in the study of heterocyclic compounds, as the presence of different tautomers can significantly influence a molecule's chemical reactivity, physical properties, and biological interactions. frontiersin.org In pyridin-3-ol systems, including this compound, the potential for tautomerism is a key structural feature that warrants detailed investigation. This section explores the tautomeric and isomeric possibilities inherent to the pyridin-3-ol scaffold, supported by advanced characterization techniques.
The primary form of isomerism relevant to this compound is tautomerism, a type of constitutional isomerism where isomers, known as tautomers, readily interconvert. libretexts.org The pyridin-3-ol structure exists in a dynamic equilibrium with its zwitterionic keto tautomer, 3-pyridone. This keto-enol tautomerism involves the migration of a proton from the hydroxyl group to the pyridine nitrogen atom. rsc.orgnih.gov
The equilibrium between the aromatic enol form (hydroxypyridine) and the zwitterionic keto form (pyridone) is sensitive to various factors, including substitution, solvent polarity, and temperature. frontiersin.orgstackexchange.com While 2-hydroxypyridines and 4-hydroxypyridines predominantly exist as the neutral pyridone (keto) tautomers, the case for 3-hydroxypyridine (B118123) is distinct, involving a zwitterionic keto form. chemtube3d.com The position of this equilibrium for a substituted derivative like this compound is influenced by the electronic and steric effects of the aryl substituent at the C2 position.
Table 1: Tautomeric Forms of the Pyridin-3-ol System
| Tautomeric Form | Structure | Key Features |
| Enol Form | Aromatic ring, Hydroxyl (-OH) group, Hydrogen-bond donor. | |
| Keto Form | Zwitterionic, Carbonyl (C=O) group, Positively charged nitrogen, Aromaticity disrupted. |
Advanced analytical techniques are indispensable for elucidating the dominant tautomeric form and quantifying the equilibrium mixture.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism in solution. researchgate.net The enol form is expected to show a characteristic signal for the hydroxyl proton, while the keto form would exhibit signals corresponding to the N-H proton and a C=O carbon. Studies on related systems have shown that the chemical shifts of the ring protons and carbons are distinct for each tautomer. nih.gov For instance, the ¹³C NMR spectrum for the keto form would feature a downfield signal for the carbonyl carbon, typically in the range of 155-205 ppm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can readily distinguish between the two forms. The enol tautomer will display a characteristic O-H stretching vibration, while the keto tautomer will show a strong C=O stretching absorption. stackexchange.com In similar heterocyclic systems, this C=O stretch is a definitive marker for the presence of the keto form in solid-state or solution studies. researchgate.net
UV-Visible Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for the enol and keto forms due to their distinct electronic systems. Solvent-dependent studies using UV-Vis spectroscopy can reveal shifts in the tautomeric equilibrium, as the λmax values for the aromatic enol and non-aromatic keto forms are different. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. mdpi.com For related heterocyclic systems like 1-phenyl-1H-pyrazol-3-ol, X-ray analysis has been crucial in identifying the specific tautomer that crystallizes from solution, often revealing that the solid state consists of a single, stable tautomeric form. mdpi.com
Computational Studies: Theoretical calculations, particularly using Density Functional Theory (DFT), complement experimental findings by providing insights into the relative stabilities of the tautomers. orientjchem.org These studies can calculate the thermodynamic parameters of the tautomerization process in both the gas phase and in various solvents. Research on analogous carbonyl compounds demonstrates that polar solvents tend to stabilize the more polar tautomer, which in this case would be the zwitterionic keto form. orientjchem.org
Table 2: Expected Spectroscopic Data for Tautomers of this compound
| Technique | Enol Form (Hydroxypyridine) | Keto Form (Pyridone) |
| ¹H NMR | Signal for -OH proton | Signal for N⁺-H proton |
| ¹³C NMR | Signal for C-OH carbon (~150-160 ppm) | Signal for C=O carbon (~155-205 ppm) nih.gov |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹) | Strong C=O stretch (~1650-1700 cm⁻¹) |
| UV-Vis | Absorption characteristic of an aromatic system | Potentially different λmax due to altered conjugation |
The solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium. stackexchange.com
Polar Solvents (e.g., Water, DMSO): These solvents are expected to stabilize the more polar, zwitterionic keto tautomer through dipole-dipole interactions and hydrogen bonding. Studies on similar systems show a preference for the keto form in polar aprotic solvents like DMSO. nih.gov
Non-polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, the less polar enol form is generally favored. nih.gov This preference is attributed to the lower ability of non-polar solvents to stabilize the charge separation present in the zwitterionic tautomer.
Research on related 2- and 3-substituted pyridines has established that the equilibrium constant (K_T = [keto]/[enol]) is highly dependent on the solvent. rsc.orgrsc.org This principle is directly applicable to this compound, where a similar solvent-dependent equilibrium is anticipated.
Computational and Theoretical Investigations of 2 2 Methoxy 5 Methylphenyl Pyridin 3 Ol and Analogs
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in studying the electronic nature of molecules. DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and investigate electronic properties with a favorable balance of accuracy and computational cost. semanticscholar.orgscispace.com For nitrogen-based heterocyclic compounds like pyridine (B92270) derivatives, DFT calculations using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) have been successfully used to determine molecular structure and other properties. semanticscholar.org
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.comresearchgate.net Conversely, the LUMO is an electron acceptor, and its energy relates to electrophilicity and electron affinity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability, low kinetic stability, and high chemical reactivity. researchgate.net
In computational studies of analogous heterocyclic systems, the HOMO and LUMO are analyzed to predict reactive sites. researchgate.netsapub.org For instance, in a study on 2-aminobenzimidazole, the HOMO was located over the benzimidazole (B57391) ring, indicating that an electronic transition would transfer electron density from the ring. researchgate.net For the 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium cation, an analog containing a pyridine ring, the LUMO was found to be delocalized with a significant lobe centered on the C5 atom, identifying it as the likely site for nucleophilic attack. nih.gov
The table below presents typical HOMO-LUMO energy values calculated for analogous heterocyclic compounds using DFT, illustrating the data obtained from such analyses.
| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | -6.84 | -2.97 | 3.87 |
| 2-Aminobenzimidazole (Gas Phase) | B3LYP/6-311++G(d,p) | -6.12 | -1.14 | 4.98 |
| (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | B3LYP/6-311G(d,p) | -5.99 | -2.26 | 3.73 |
Data sourced from studies on analogous compounds to illustrate typical computational results. semanticscholar.orgresearchgate.netbhu.ac.in
Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactivity with electrophilic or nucleophilic species. uni-muenchen.de MESP maps use a color spectrum to indicate charge regions: red typically signifies areas of negative potential (electron-rich, attractive to electrophiles), such as those around lone pairs on oxygen or nitrogen atoms, while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), often found near hydrogen atoms. bhu.ac.inresearchgate.net
This technique is crucial for identifying reactive sites. semanticscholar.orgnih.gov For example, in imidazole, an MESP analysis clearly shows that the nitrogen atom without a proton is a site of negative potential, making it attractive to protonation, while the proton-bearing nitrogen is a site of positive potential. uni-muenchen.de In studies of 3-methoxy flavone (B191248) analogs, negative MESP values near the 3-methoxy group were correlated with their biological activity. nih.gov For 2-(2-methoxy-5-methylphenyl)pyridin-3-ol, MESP analysis would likely reveal negative potential around the pyridinol oxygen and nitrogen atoms, indicating these as primary sites for electrophilic attack or hydrogen bonding.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. uni-muenchen.de This reveals hyperconjugative effects, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO, stabilizing the molecule. The stabilization energy (E(2)) associated with this delocalization quantifies the strength of the interaction. nih.gov
For instance, NBO analysis can quantify the polarity of bonds. A sigma(C-O) bond might be described with compositions like 41.41% on carbon and 58.59% on oxygen, indicating a polar bond. uni-muenchen.de In studies of other heterocyclic compounds, NBO analysis has been used to investigate intramolecular charge transfer and the stability arising from hyperconjugative interactions. semanticscholar.orgresearchgate.net For this compound, NBO analysis would be used to study interactions like the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent antibonding orbitals, which would be critical to understanding its electronic stability and structure.
The following table shows representative NBO analysis data for interactions in analogous molecules.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Studied |
| n(O) | σ(C-C) | 20.5 | 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate |
| n(N) | π(C-C) | 55.8 | 2-Amino-3-methyl-5-nitropyridine |
| n(O) | σ*(C-N) | 28.7 | 2-hydroxy-3-(2-methoxyphenoxy) propyl carbamate |
Data sourced from NBO analyses of analogous compounds to illustrate typical findings. semanticscholar.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Interaction Dynamics
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the dynamics of interactions with other molecules, such as solvents or biological macromolecules.
For flexible molecules like this compound, which has rotational freedom around the bond connecting the two rings, MD simulations can map the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments. Furthermore, studies on related compounds have used computational methods to investigate aggregation phenomena, where changes in spectral properties were linked to the formation of dimers or larger aggregates in solution, a process that can be modeled with MD. researchgate.net
Theoretical Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. epstem.net DFT calculations can accurately predict vibrational spectra (Infrared and Raman). scispace.com By calculating the harmonic vibrational wavenumbers for an optimized geometry, a theoretical spectrum can be generated. semanticscholar.org These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. scispace.comresearchgate.net The Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes to the calculated frequencies, providing a detailed understanding of the nature of the vibrations. semanticscholar.orgresearchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima observed experimentally. researchgate.net For example, TD-DFT calculations on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) in different solvents were used to interpret its UV-Vis spectrum and suggest the coexistence of different tautomers in solution. nih.gov
The table below shows a comparison of theoretical and experimental vibrational frequencies for a related compound, illustrating the accuracy of such predictions.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled B3LYP) | Experimental Wavenumber (cm⁻¹, FT-IR) | Assignment |
| C-H stretch (aromatic) | 3065 | 3060 | Phenyl Ring C-H |
| C=N stretch | 1669 | 1662 | Quinazoline Ring |
| C-O-C stretch | 1251 | 1248 | Methoxy (B1213986) Group |
Data adapted from a study on 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one to illustrate the method. scispace.com
Computational Approaches to Reaction Mechanism Elucidation
Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the corresponding activation energies. This provides a step-by-step pathway from reactants to products.
For example, DFT calculations have been used to study the tautomerization reaction between amino and imine forms of thiadiazole derivatives. nih.gov By calculating the energy barrier for the conversion, researchers determined that the amino tautomer was more stable in the solid state. nih.gov In another study, the mechanism of free radical scavenging by garlic metabolites was investigated using DFT, revealing the preferred reaction pathways (e.g., Single Electron Transfer Followed by Proton Transfer, SPLET). nih.gov For the synthesis or reactions of this compound, computational approaches could be used to model proposed reaction pathways, calculate energy barriers, and predict the feasibility of different synthetic routes, such as those involving Suzuki-Miyaura cross-coupling for which related reactants are used. sigmaaldrich.com
Structure Activity Relationship Sar Studies and Rational Design Principles
Methodologies for Investigating Substituent Effects on Pyridin-3-ol Core Interactions
The investigation of how different substituents on the pyridin-3-ol core and its appended phenyl ring affect interactions with biological targets employs a variety of methodologies. These techniques are essential for building a comprehensive SAR profile.
Systematic Synthesis of Analogs: A primary approach involves the systematic synthesis of a series of analogs where substituents on both the pyridine (B92270) and phenyl rings are varied. This allows for the evaluation of the impact of electronic effects (electron-donating vs. electron-withdrawing groups) and steric factors on biological activity. For instance, in related heterocyclic systems, the introduction of different alkyl or aryl groups has been systematically studied to probe the topology of the target's binding site. nih.gov
In Vitro Biological Assays: Synthesized compounds are typically screened using a panel of in vitro biological assays to determine their activity. For enzyme inhibitors, this would involve measuring the half-maximal inhibitory concentration (IC₅₀) against the target enzyme. nih.gov In the context of receptor ligands, binding affinities (Ki) are determined through radioligand binding assays. nih.gov
Computational Modeling and Docking Studies: Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a biological target. nih.govugm.ac.id This method can help to rationalize observed SAR trends by visualizing key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, docking studies on related pyridine derivatives have elucidated how specific substituents can enhance binding affinity by engaging with key amino acid residues in an enzyme's active site.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By correlating physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) with activity, QSAR models can predict the activity of novel, unsynthesized compounds. mdpi.com
A hypothetical SAR investigation for 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol might involve synthesizing analogs with variations at the methoxy (B1213986) and methyl positions, as well as on the pyridin-3-ol core, and then subjecting them to relevant biological and computational analyses.
Influence of Methoxy and Methyl Substituents on Molecular Recognition and Binding Patterns
The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring of this compound are expected to significantly influence its molecular recognition and binding patterns.
Methoxy Group: The methoxy group at the ortho-position is an electron-donating group through resonance and can also act as a hydrogen bond acceptor. Its presence can influence the conformation of the molecule by affecting the dihedral angle between the phenyl and pyridine rings. In SAR studies of other bioactive compounds, an ortho-methoxy group has been shown to be crucial for activity by orienting the molecule correctly within a binding pocket or by forming a key hydrogen bond with a receptor.
Methyl Group: The methyl group at the meta-position (or position 5 on the phenyl ring) is a small, lipophilic, and electron-donating group. Its primary contribution to binding is likely through hydrophobic interactions with nonpolar residues in a binding site. The position and size of such a group are critical; in some cases, even a small methyl group can either enhance binding by filling a small hydrophobic pocket or disrupt binding due to steric hindrance.
Below is a data table illustrating hypothetical binding affinities for analogs of this compound, demonstrating how substituent changes could influence activity.
| Compound | R1 | R2 | Biological Target | Binding Affinity (Ki, nM) |
| This compound | OCH₃ | CH₃ | Kinase X | 50 |
| Analog 1 | H | CH₃ | Kinase X | 250 |
| Analog 2 | OCH₃ | H | Kinase X | 100 |
| Analog 3 | OH | CH₃ | Kinase X | 75 |
| Analog 4 | OCH₃ | Cl | Kinase X | 150 |
This table is for illustrative purposes and based on general SAR principles.
Design Principles for Derivatives based on SAR Insights
The insights gained from SAR studies provide a rational basis for the design of new derivatives with improved properties.
Exploiting Key Interactions: If SAR studies indicate that the ortho-methoxy group is a key hydrogen bond acceptor, derivatives could be designed to optimize this interaction. This might involve replacing the methoxy group with other hydrogen bond acceptors of varying sizes and strengths.
Probing Hydrophobic Pockets: The presence of the methyl group suggests a potential hydrophobic pocket in the binding site. Derivatives with larger or smaller alkyl groups at this position could be synthesized to probe the size and shape of this pocket. nih.gov
Modulating Physicochemical Properties: SAR data can guide the modification of physicochemical properties, such as solubility and membrane permeability. For example, if a compound is highly potent but has poor solubility, polar groups can be introduced at positions that are not critical for binding. In some series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the addition of solubilizing substituents to the 2-anilino ring increased Wee1 activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: If the pyridin-3-ol core is found to be a good scaffold, "scaffold hopping" can be employed to replace it with other heterocyclic systems that maintain the key pharmacophoric features. Bioisosteric replacement of the methoxy or methyl groups with other substituents that have similar steric and electronic properties (e.g., replacing -CH₃ with -Cl) can also be explored to fine-tune activity and improve properties like metabolic stability. ebi.ac.uk
The table below outlines some potential design strategies for derivatives of this compound based on hypothetical SAR insights.
| Design Strategy | Rationale | Example Modification |
| Enhance H-bonding | Optimize interaction with a key residue | Replace ortho-OCH₃ with -OH or -NH₂ |
| Probe Hydrophobic Pocket | Determine optimal size for hydrophobic interaction | Replace meta-CH₃ with -C₂H₅ or -H |
| Improve Solubility | Increase polarity without losing potency | Add a polar group to the pyridine ring |
| Bioisosteric Replacement | Fine-tune electronic properties and metabolism | Replace meta-CH₃ with -Cl |
This table presents hypothetical design strategies based on general medicinal chemistry principles.
Exploration of 2 2 Methoxy 5 Methylphenyl Pyridin 3 Ol and Its Derivatives in Materials Science and Precursor Chemistry
Applications as Ligands in Coordination Chemistry
The pyridin-3-ol moiety within 2-(2-methoxy-5-methylphenyl)pyridin-3-ol is an excellent candidate for forming stable complexes with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group can act as a bidentate chelating ligand, forming a stable five-membered ring upon coordination with a metal center. This chelation effect enhances the thermodynamic stability of the resulting metal complexes.
While direct studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous pyridinol-containing ligands provides significant insight. For instance, ligands incorporating the 3-hydroxypyridin-2-yl moiety have been successfully used to synthesize coordination complexes with various transition metals. A notable example is the pyrazole-based ligand, 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PDP), which has been used to form complexes with Co(II), Ni(II), and Cu(II) abechem.com. The formation of these complexes is confirmed through various spectroscopic and analytical techniques, highlighting the versatility of the hydroxypyridine core in binding to different metal centers abechem.com.
Similarly, Schiff base ligands derived from pyridine derivatives, such as the one synthesized from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde, have been shown to form stable complexes with Cu(II) and Zn(II) nih.gov. These complexes often exhibit interesting electronic and geometric properties, which can be tuned by modifying the substituents on the pyridine and phenyl rings nih.gov. The this compound ligand would be expected to form complexes with a general structure where the metal ion is coordinated to the nitrogen of the pyridine and the deprotonated oxygen of the hydroxyl group.
The electronic properties of the resulting metal complexes can be significantly influenced by the nature of the substituents on the ligand. The methoxy (B1213986) and methyl groups on the phenyl ring of this compound are electron-donating, which can increase the electron density on the pyridine ring and, consequently, affect the ligand field strength and the redox properties of the metal center. This tunability is crucial for designing materials with specific catalytic, magnetic, or optical properties.
Table 1: Examples of Metal Complexes with Pyridinol-Type Ligands
| Ligand | Metal Ions | Resulting Complex | Reference |
| 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PDP) | Co(II), Ni(II), Cu(II) | [Co(PDP)₂]Cl₂, [Ni(PDP)₂]Cl₂, [Cu(PDP)₂]Cl₂ | abechem.com |
| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (HL) | Cu(II), Zn(II) | [Cu(L)₂], [Zn(L)₂] | nih.gov |
Utility as Building Blocks for Polymeric Systems
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an aromatic system capable of undergoing various coupling reactions, makes it a promising monomer for the synthesis of novel polymeric materials. The hydroxyl group can participate in step-growth polymerization reactions such as polyesterification or polyetherification.
For instance, the hydroxyl group could be reacted with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would incorporate the rigid and planar pyridyl-phenyl unit into the polymer backbone, which could lead to materials with enhanced thermal stability and specific liquid crystalline properties.
Furthermore, the pyridine and phenyl rings can be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, which can then undergo chain-growth polymerization. This approach allows for the synthesis of polymers with the this compound unit as a pendant group. These pendant groups can then be used to modify the properties of the polymer, for example, by introducing metal-binding sites or by altering the solubility and processability of the material.
Intermediate Role in the Synthesis of Complex Organic Molecules
The structural features of this compound make it a valuable intermediate in multi-step organic synthesis youtube.com. The pyridine ring can be modified through various reactions, including electrophilic substitution, nucleophilic substitution (after activation), and metal-catalyzed cross-coupling reactions. The hydroxyl and methoxy groups can also be chemically transformed, providing a handle for introducing further complexity into the molecule.
A key application of pyridine derivatives as intermediates is in the synthesis of biologically active compounds. For example, pyridine ethers have been used as precursors in the synthesis of potent dual PPARα/γ agonists, which are important therapeutic targets researchgate.net. The synthesis of these complex molecules often involves the palladium-catalyzed coupling of a functionalized pyridine with another molecular fragment researchgate.net.
The general strategy for using this compound as an intermediate would involve a series of carefully planned reaction steps to build up the target molecule. This process, known as retrosynthetic analysis, allows chemists to deconstruct a complex target molecule into simpler, commercially available or easily synthesizable starting materials youtube.com. The versatility of the pyridine core, combined with the reactivity of the hydroxyl and methoxy-phenyl groups, provides multiple pathways for the synthesis of a wide range of complex organic structures youtube.comyoutube.com.
Table 2: Potential Reactions for Modifying this compound as a Synthetic Intermediate
| Reaction Type | Reagents and Conditions | Potential Product |
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | 3-Alkoxy-2-(2-methoxy-5-methylphenyl)pyridine |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 2-(2-Methoxy-5-methylphenyl)pyridin-3-yl acetate |
| Suzuki Coupling (of a halogenated derivative) | Arylboronic acid, Pd catalyst, Base | 2-(2-Methoxy-5-methylphenyl)-3-(aryl)pyridine |
| Buchwald-Hartwig Amination (of a halogenated derivative) | Amine, Pd catalyst, Base | 3-Amino-2-(2-methoxy-5-methylphenyl)pyridine |
Derivatization Strategies for Functional Material Development
The development of new functional materials often relies on the strategic derivatization of a core molecular scaffold. This compound is an excellent platform for such derivatization, with the potential to create materials with tailored electronic, optical, or biological properties.
One common strategy is to modify the hydroxyl group. For instance, esterification or etherification of the hydroxyl group can be used to attach long alkyl chains, which can influence the self-assembly properties of the molecule and lead to the formation of liquid crystals or organogels.
Another approach is to introduce functional groups onto the pyridine or phenyl rings. This can be achieved through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. For example, nitration followed by reduction could introduce an amino group, which could then be used for further functionalization, such as the formation of amides or Schiff bases.
A powerful strategy for derivatization is the use of metal-catalyzed cross-coupling reactions. By first halogenating the pyridine or phenyl ring, a wide variety of substituents can be introduced using reactions such as the Suzuki, Sonogashira, or Heck couplings. This allows for the synthesis of a large library of derivatives with systematically varied properties. For example, the synthesis of novel pyridine analogues with enhanced lipophilicity has been explored for the development of potential PET imaging agents for nicotinic acetylcholine (B1216132) receptors nih.gov. Similarly, the synthesis of a library of thieno[2-3-b]pyridine analogues has led to the discovery of compounds with potent anti-proliferative activity mdpi.com. These examples demonstrate how systematic derivatization of a pyridine core can lead to the discovery of new functional materials.
The combination of these derivatization strategies allows for the fine-tuning of the properties of this compound, making it a versatile building block for the creation of a wide range of functional materials for applications in electronics, sensing, and medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methoxy-5-methylphenyl)pyridin-3-ol, and how can purity be validated?
- Methodology : A common approach involves coupling a substituted pyridine precursor with a methoxyphenyl group. For example, hydroxymethylation of pyridin-3-ol derivatives using formaldehyde and a base (e.g., NaOH) under reflux can introduce functional groups . Post-synthesis, purity is validated via HPLC (>95% purity threshold) and characterized using -/-NMR to confirm substituent positions. X-ray crystallography (e.g., SHELX programs) is recommended for structural confirmation .
Q. How can the compound’s stability under varying experimental conditions be assessed?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photostability : Expose to UV-Vis light (300–800 nm) for 48 hours and monitor degradation via LC-MS.
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Use NMR to detect hydrolytic byproducts (e.g., demethylation or hydroxyl group oxidation) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : Assign peaks using -NMR (e.g., aromatic protons at δ 6.5–8.5 ppm) and -NMR (methoxy carbons at ~55 ppm).
- IR : Identify O–H (3200–3600 cm) and C–O (1250 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved to optimize bioactivity?
- Strategy : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to introduce substituents at specific positions. For example, protect the hydroxyl group with a TBS (tert-butyldimethylsilyl) group to direct electrophilic substitution to the 4-position of the pyridine ring . Compare reactivity with analogues like 6-(2-Methoxyphenyl)pyridin-3-ol to assess steric/electronic effects .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Approach : Perform molecular docking (AutoDock Vina) against targets like kinase enzymes or GPCRs. Use DFT calculations (B3LYP/6-31G*) to model electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Compare with experimental IC data from kinase inhibition assays to validate predictions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Analysis Framework :
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., methoxy vs. hydroxyl positioning) .
- Meta-Analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
